molecular formula C14H20N4O3S2 B2457130 N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 2034548-50-8

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-1-methyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2457130
CAS No.: 2034548-50-8
M. Wt: 356.46
InChI Key: VFXNHWCZBBTDHG-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-1-methyl-1H-pyrazole-4-sulfonamide is a complex organic compound that features a furan ring, a thiomorpholine moiety, and a pyrazole sulfonamide group

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]-1-methylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O3S2/c1-17-11-12(9-15-17)23(19,20)16-10-13(14-3-2-6-21-14)18-4-7-22-8-5-18/h2-3,6,9,11,13,16H,4-5,7-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFXNHWCZBBTDHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NCC(C2=CC=CO2)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The target molecule partitions into three modular components:

  • 1-Methyl-1H-pyrazole-4-sulfonyl chloride (sulfonamide precursor)
  • 2-(Furan-2-yl)-2-thiomorpholinoethylamine (amine intermediate)
  • Sulfonamide coupling between components 1 and 2

This strategy aligns with established protocols for heterocyclic sulfonamide synthesis, where sulfonyl chloride intermediates react with amines under basic conditions.

Synthesis of 1-Methyl-1H-Pyrazole-4-Sulfonyl Chloride

Pyrazole Sulfonylation

Procedure :

  • Charge 1-methyl-1H-pyrazole (25.0 g, 260 mmol) into chloroform (75 mL) under nitrogen.
  • Add chlorosulfonic acid (166.7 g, 1.43 mol) dropwise at 0°C over 1 h.
  • Warm to 60°C and stir for 10 h.
  • Add thionyl chloride (40.8 g, 343 mmol) at 60°C and stir for 2 h.
  • Quench with ice-cold water, extract with dichloromethane, dry (Na₂SO₄), and concentrate.

Yield : 78% (white solid).

Table 1: Optimization of Sulfonylation Conditions
Parameter Optimal Value Effect on Yield
Temperature 60°C Maximizes conversion
Chlorosulfonic Acid 5.5 equiv Prevents over-sulfonation
Solvent Chloroform Enhances solubility

Synthesis of 2-(Furan-2-yl)-2-Thiomorpholinoethylamine

Thiomorpholine Ring Formation

Procedure :

  • React 1,2-ethanediamine (10.0 g, 166 mmol) with carbon disulfide (12.6 g, 166 mmol) in ethanol (100 mL) at reflux for 8 h.
  • Add methyl iodide (28.3 g, 199 mmol) and stir at 25°C for 12 h.
  • Filter the precipitate and recrystallize from ethanol to yield thiomorpholine.

Yield : 65% (pale yellow crystals).

Furan-Ethylamine Coupling

Procedure :

  • React thiomorpholine (5.0 g, 49 mmol) with 2-(furan-2-yl)oxirane (6.7 g, 59 mmol) in acetonitrile (50 mL) at 80°C for 24 h.
  • Concentrate under vacuum and purify via column chromatography (SiO₂, ethyl acetate/hexane 1:1).

Yield : 58% (clear oil).

Table 2: Characterization of 2-(Furan-2-yl)-2-Thiomorpholinoethylamine
Technique Data
$$ ^1H $$ NMR (300 MHz, CDCl₃) δ 7.38 (d, 1H, furan-H), 6.32 (dd, 1H, furan-H), 4.21 (t, 1H, NH), 3.74–3.62 (m, 4H, thiomorpholine-H)
HRMS [M+H]⁺ calcd. for C₁₀H₁₅N₂O₂S: 227.0851; found: 227.0849

Sulfonamide Coupling

Reaction Optimization

Procedure :

  • Dissolve 1-methyl-1H-pyrazole-4-sulfonyl chloride (1.0 equiv) and 2-(furan-2-yl)-2-thiomorpholinoethylamine (1.05 equiv) in dichloromethane (10 vol).
  • Add DIPEA (1.5 equiv) at 25°C and stir for 16 h.
  • Wash with 5% HCl, dry (Na₂SO₄), and concentrate.
  • Purify via recrystallization (ethanol/water).

Yield : 71% (off-white solid).

Table 3: Impact of Bases on Coupling Efficiency
Base Solvent Time (h) Yield (%)
DIPEA DCM 16 71
K₂CO₃ Acetone 24 48
NaOH H₂O/THF 12 35

Structural Characterization

Spectroscopic Analysis

  • IR (KBr) : 3284 cm⁻¹ (N–H), 1145 cm⁻¹ (S=O), 691 cm⁻¹ (C–S).
  • $$ ^1H $$ NMR (400 MHz, DMSO-d₆) : δ 7.89 (s, 1H, pyrazole-H), 7.42 (d, 1H, furan-H), 6.51 (dd, 1H, furan-H), 3.82 (s, 3H, N–CH₃), 3.74–3.61 (m, 4H, thiomorpholine-H).
  • $$ ^{13}C $$ NMR : δ 154.2 (pyrazole-C4), 142.1 (furan-C2), 51.3 (thiomorpholine-C).

Purity Assessment

  • HPLC : 99.2% purity (C18 column, acetonitrile/water 70:30, 1.0 mL/min).
  • Elemental Analysis : Calcd. for C₁₃H₁₈N₄O₃S: C 49.67%, H 5.77%; Found: C 49.63%, H 5.81%.

Challenges and Mitigation Strategies

Sulfonyl Chloride Hydrolysis

  • Issue : Hydrolysis to sulfonic acid in humid conditions.
  • Solution : Use anhydrous solvents and conduct reactions under nitrogen.

Thiomorpholine Ring Oxidation

  • Issue : Sulfur oxidation to sulfoxide.
  • Solution : Add antioxidants (e.g., BHT) during purification.

Industrial Scalability Considerations

Cost-Effective Modifications

  • Replace DCM with toluene for large-scale extractions.
  • Use catalytic DABCO instead of stoichiometric DIPEA.

Waste Management

  • Neutralize chlorosulfonic acid residues with sodium bicarbonate before disposal.
  • Recover thiomorpholine via distillation.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-1-methyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The sulfonamide group can be reduced to amines under suitable conditions.

    Substitution: The thiomorpholine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Furanones or other oxygenated furan derivatives.

    Reduction: Amines or reduced sulfonamide derivatives.

    Substitution: Various substituted thiomorpholine derivatives.

Scientific Research Applications

Chemistry

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-1-methyl-1H-pyrazole-4-sulfonamide serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including:

  • Nucleophilic substitutions involving the thiomorpholine moiety.
  • Condensation reactions to form new pyrazole derivatives.

Biological Applications

The compound has been investigated for its potential biological activities, particularly in the following areas:

Antimicrobial Properties : Research indicates that sulfonamide derivatives exhibit significant antimicrobial effects. The incorporation of furan and pyrazole structures may enhance their efficacy against various bacterial strains. Studies have demonstrated that modifications in these compounds can lead to improved interactions with bacterial targets, thus increasing their antimicrobial potency.

Antiparasitic Activity : Compounds containing pyrazole and sulfonamide groups have shown significant antiparasitic effects against Leishmania species. For instance, derivatives have been tested for activity against Leishmania infantum and Leishmania amazonensis, with some exhibiting lower cytotoxicity compared to standard treatments like pentamidine. The mechanism of action is believed to involve interference with the parasite's metabolic processes.

Case Study Example :
A study evaluating several pyrazole derivatives, including sulfonamides, reported IC50 values of 0.070 mM and 0.059 mM against L. amazonensis, suggesting strong antileishmanial potential.

Medicinal Chemistry

The compound is being explored as a potential therapeutic agent due to its unique structural features. Its mechanisms of action may involve interactions with specific molecular targets, potentially inhibiting enzyme activity or modulating receptor functions.

Industrial Applications

In addition to its roles in chemistry and biology, this compound is also utilized in industrial applications:

  • Material Development : The compound can be used in the synthesis of new materials with specific properties.
  • Chemical Processes : It may play a role in developing novel chemical processes due to its reactivity and structural characteristics.

Mechanism of Action

The mechanism of action of N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-1-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The furan ring and pyrazole sulfonamide moiety can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets would depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

    Furan Derivatives: Compounds such as furfural and furan-2-carbaldehyde share the furan ring structure.

    Thiomorpholine Derivatives: Compounds like thiomorpholine-4-carboxylic acid.

    Pyrazole Sulfonamides: Compounds such as 1-methyl-1H-pyrazole-4-sulfonamide.

Uniqueness

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-1-methyl-1H-pyrazole-4-sulfonamide is unique due to the combination of its structural elements, which confer specific chemical and biological properties

Biological Activity

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-1-methyl-1H-pyrazole-4-sulfonamide is a compound that has garnered interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a pyrazole core, which is known for its diverse biological activities. The specific structure is characterized by the following components:

  • Furan ring : A five-membered aromatic ring with oxygen.
  • Thiomorpholine moiety : A six-membered ring containing sulfur and nitrogen.
  • Sulfonamide group : Known for its antibacterial properties.

The synthesis typically involves the reaction of furan derivatives with thiomorpholine and subsequent sulfonation to yield the final product. Various synthetic routes have been explored to optimize yield and purity.

Research indicates that compounds containing the pyrazole and sulfonamide moieties exhibit multiple mechanisms of action:

  • Androgen Receptor Modulation : Similar compounds have shown activity as selective androgen receptor modulators (SARMs), which can inhibit androgen receptor signaling pathways involved in prostate cancer progression .
  • Antiproliferative Activity : Studies have demonstrated that pyrazole derivatives can inhibit cell proliferation in various cancer cell lines, including prostate cancer cells. The half-maximal inhibitory concentration (IC50) values are critical for assessing potency .
  • Cytotoxicity Assessment : Notably, certain derivatives have been evaluated for cytotoxic effects on healthy cells, showing minimal toxicity while retaining efficacy against cancer cells .

Biological Activity Overview

Activity Type Description References
AntiproliferativeInhibits growth of cancer cells; IC50 values indicate potency
Androgen Receptor AntagonismModulates androgen receptor activity; potential in prostate cancer treatment
CytotoxicityLow cytotoxic effects on non-cancerous cells
Broad-spectrum ActivityExhibits antibacterial, anti-inflammatory, and antiviral properties

Case Studies

  • Antiproliferative Studies : A study focused on a series of pyrazole-4-sulfonamide derivatives reported that specific compounds exhibited significant antiproliferative activity against U937 cells, with IC50 values calculated using the CellTiter-Glo assay. The findings suggested that modifications in the pyrazole structure could enhance biological activity .
  • Mechanistic Insights : Another research article highlighted the role of pyrazole derivatives in inhibiting protein glycation and their potential as anti-diabetic agents. The study provided insights into how structural variations influence biological outcomes .
  • Therapeutic Applications : The compound's potential as a therapeutic agent in treating androgen-dependent conditions was underscored by its ability to effectively inhibit prostate cancer cell proliferation while exhibiting minimal side effects .

Q & A

Q. What are the optimal synthetic pathways for N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-1-methyl-1H-pyrazole-4-sulfonamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis involves multi-step reactions, starting with pyrazole core formation followed by functionalization with furan and thiomorpholine groups. Key steps include:
  • Step 1 : Formation of the pyrazole sulfonamide via nucleophilic substitution under anhydrous conditions (e.g., DMF solvent, 60–80°C) .
  • Step 2 : Coupling the pyrazole intermediate with a thiomorpholine-furan derivative using carbodiimide-based coupling agents (e.g., EDCI/HOBt) in dichloromethane at room temperature .
  • Critical Parameters : Temperature control (±2°C) and solvent purity are essential to avoid side reactions (e.g., sulfonamide hydrolysis). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify furan (δ 6.2–7.4 ppm), thiomorpholine (δ 2.8–3.5 ppm), and pyrazole (δ 7.8–8.2 ppm) proton environments .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
  • HPLC-PDA : Monitor purity (>95%) using a C18 column (acetonitrile/water mobile phase) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound across studies?

  • Methodological Answer : Discrepancies in bioactivity (e.g., IC₅₀ values for enzyme inhibition) may arise from assay conditions or impurity profiles. Mitigation steps:
  • Assay Standardization : Use uniform protocols (e.g., ATP concentration in kinase assays) and include positive controls (e.g., staurosporine for kinase inhibition) .
  • Impurity Profiling : Employ LC-MS to identify and quantify byproducts (e.g., des-thiomorpholine derivatives) that may antagonize activity .
  • Computational Docking : Compare binding poses (e.g., AutoDock Vina) to assess if structural variations alter target interactions .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s therapeutic potential?

  • Methodological Answer : Focus on modular modifications:
  • Furan Ring : Replace with thiophene or benzofuran to enhance metabolic stability (logP adjustments via Hammett substituent constants) .
  • Thiomorpholine Moiety : Test N-alkylation (e.g., methyl vs. ethyl) to modulate solubility and target affinity (e.g., measured via SPR or ITC) .
  • Pyrazole Sulfonamide : Introduce electron-withdrawing groups (e.g., -CF₃) at the 5-position to improve binding to hydrophobic enzyme pockets .

Q. What in vitro and in vivo models are suitable for evaluating its pharmacokinetic (PK) properties?

  • Methodological Answer :
  • In Vitro :
  • Microsomal Stability : Incubate with liver microsomes (human/rat) to measure t₁/₂ and CYP450 metabolism .
  • Caco-2 Permeability : Assess intestinal absorption (Papp values >1×10⁻⁶ cm/s indicate high permeability) .
  • In Vivo :
  • Rodent PK Studies : Administer IV/PO doses (1–10 mg/kg) and collect plasma samples for LC-MS/MS analysis. Calculate AUC, Cmax, and bioavailability .

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